![molecular formula C23H26F2N2O3 B2674060 3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921585-84-4](/img/structure/B2674060.png)
3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
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Description
3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a useful research compound. Its molecular formula is C23H26F2N2O3 and its molecular weight is 416.469. The purity is usually 95%.
BenchChem offers high-quality 3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymorphism in Drug Development
Research on related molecules highlights the importance of studying polymorphism in drug development. Polymorphism can significantly affect the bioavailability, stability, and manufacturability of drugs. A study by Braun et al. (2014) on contrasting polymorphism of related small molecule drugs emphasizes how computed crystal energy landscape predictions and solid form screening can guide the development of pharmaceuticals with optimal properties (Braun et al., 2014).
Novel Antibacterial Agents
The design and synthesis of novel analogs for antibacterial purposes are crucial in combating drug-resistant bacteria. A study conducted by Palkar et al. (2017) on the synthesis of novel compounds for promising antibacterial activity against various strains showcases the potential of such research in developing new therapeutic agents (Palkar et al., 2017).
Synthesis and Chemical Behavior
Understanding the synthesis and chemical behavior of complex molecules is fundamental to their application in various fields, including pharmaceuticals and materials science. Terada et al. (1973) investigated the reactions and rearrangements of benzo[6,7]-1,4-diazepino[5,4-b]oxazole derivatives, providing insight into the chemical pathways and transformations of such compounds (Terada et al., 1973).
Molecular Solid Construction
The construction of energetic multi-component molecular solids through strong hydrogen bonds and weak intermolecular interactions showcases the application of complex molecules in material science. A study by Wang et al. (2014) on tetrafluoroterephthalic acid with aza compounds underlines the significance of hydrogen bonding in assembling molecules into larger architectures, potentially useful in developing new materials with desired properties (Wang et al., 2014).
properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N2O3/c1-14(2)9-10-27-19-8-6-16(12-20(19)30-13-23(3,4)22(27)29)26-21(28)15-5-7-17(24)18(25)11-15/h5-8,11-12,14H,9-10,13H2,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWYVMLCUBGVGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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